molecular formula C29H27N5O4S B2915257 N-(3-methoxyphenyl)-2-[(3-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide CAS No. 959499-02-6

N-(3-methoxyphenyl)-2-[(3-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide

Cat. No.: B2915257
CAS No.: 959499-02-6
M. Wt: 541.63
InChI Key: CWXAXABECXGGAN-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[(3-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of imidazoquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[(3-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazoquinazoline core, followed by the introduction of the sulfanylacetamide group and the methoxyphenyl substituent. Common reagents and conditions include:

    Formation of the Imidazoquinazoline Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanylacetamide Group: This can be achieved through nucleophilic substitution reactions using thiol and acetamide derivatives.

    Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[(3-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the imidazoquinazoline core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving imidazoquinazoline derivatives.

    Medicine: Potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[(3-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins involved in disease pathways.

    Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2-[(3-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide: shares structural similarities with other imidazoquinazoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanylacetamide group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O4S/c1-38-21-11-7-10-20(16-21)31-26(36)18-39-29-33-23-13-6-5-12-22(23)27-32-24(28(37)34(27)29)17-25(35)30-15-14-19-8-3-2-4-9-19/h2-13,16,24H,14-15,17-18H2,1H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXAXABECXGGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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